molecular formula C7H9ClN2O B1504248 1-(3-Aminopyridin-4-YL)ethanone hydrochloride CAS No. 1185292-85-6

1-(3-Aminopyridin-4-YL)ethanone hydrochloride

Cat. No. B1504248
CAS RN: 1185292-85-6
M. Wt: 172.61 g/mol
InChI Key: IXRWXRYRZOGIHY-UHFFFAOYSA-N
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Description

“1-(3-Aminopyridin-4-YL)ethanone hydrochloride” is a chemical compound with the molecular formula C7H9ClN2O . It is also known as 1-(3-Aminopyridin-4-yl)ethanone . The compound has a molecular weight of 172.61216 .


Synthesis Analysis

The synthesis of “1-(3-Aminopyridin-4-YL)ethanone hydrochloride” is a multi-step process that involves the reaction between acetylacetone, 3-cyanopyridine, and ethylamine. The product of this reaction is then treated with hydrochloric acid to obtain "1-(3-Aminopyridin-4-YL)ethanone hydrochloride".


Molecular Structure Analysis

The InChI code for “1-(3-Aminopyridin-4-YL)ethanone hydrochloride” is 1S/C7H8N2O/c1-5(10)6-2-3-9-4-7(6)8/h2-4H,8H2,1H3 . The InChI key is TUYHWJJUSYJFCK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a boiling point of 310.4°C at 760 mmHg . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reference material in chromatography or spectrometry to identify or quantify substances within a sample .

Chemical Engineering

1-(3-Aminopyridin-4-YL)ethanone hydrochloride: may have applications in chemical engineering, particularly in the design of processes for its large-scale synthesis or incorporation into complex chemical systems .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

1-(3-aminopyridin-4-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.ClH/c1-5(10)6-2-3-9-4-7(6)8;/h2-4H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRWXRYRZOGIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697040
Record name 1-(3-Aminopyridin-4-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopyridin-4-YL)ethanone hydrochloride

CAS RN

1185292-85-6
Record name 1-(3-Aminopyridin-4-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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